Cas no 1361708-01-1 (4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile)

4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile is a versatile brominated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—a reactive bromomethyl group, a trifluoromethoxy substituent, and an acetonitrile moiety—make it a valuable intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceutical and agrochemical applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromomethyl functionality allows for further functionalization via nucleophilic substitution or cross-coupling reactions. The acetonitrile group offers additional reactivity for cyclization or derivatization. This compound is particularly suited for medicinal chemistry research, enabling the development of bioactive molecules with tailored properties. High purity and consistent quality ensure reliable performance in demanding synthetic workflows.
4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile structure
1361708-01-1 structure
Product name:4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile
CAS No:1361708-01-1
MF:C10H8BrF3N2O
MW:309.082531929016
CID:4912582

4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile
    • Inchi: 1S/C10H8BrF3N2O/c1-6-7(4-11)9(17-10(12,13)14)5-16-8(6)2-3-15/h5H,2,4H2,1H3
    • InChI Key: QDGZCTRHSJWYPW-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CN=C(CC#N)C=1C)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 302
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.9

4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A026001812-500mg
4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile
1361708-01-1 97%
500mg
$970.20 2022-04-03
Alichem
A026001812-1g
4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile
1361708-01-1 97%
1g
$1,848.00 2022-04-03

4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature

Additional information on 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile

Introduction to 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361708-01-1)

4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361708-01-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, a trifluoromethoxy substituent, and a nitrile functionality, offers a wide range of applications in the development of novel therapeutic agents.

The chemical structure of 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile is particularly noteworthy due to its potential for bioisosteric replacement and functional group manipulation. The bromomethyl group can serve as a reactive handle for further derivatization, enabling the synthesis of diverse analogs with tailored biological properties. The trifluoromethoxy substituent, known for its electron-withdrawing effect and lipophilicity, enhances the compound's ability to penetrate biological membranes and interact with target proteins. The nitrile functionality, on the other hand, can be converted into various functional groups through chemical transformations, expanding its utility in drug design.

Recent studies have highlighted the potential of 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile in the development of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. The bromomethyl group was found to facilitate covalent binding to the target protein, leading to sustained inhibition and improved therapeutic outcomes.

In another research effort, scientists explored the use of 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile as a scaffold for designing inhibitors of bacterial enzymes. The trifluoromethoxy substituent was shown to enhance the compound's affinity for the target enzyme, while the nitrile group provided a platform for further optimization through structure-activity relationship (SAR) studies. These findings underscore the compound's versatility and potential as a lead molecule in antibiotic discovery.

The pharmacokinetic properties of 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile have also been extensively studied. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive candidate for further preclinical and clinical evaluation. Its lipophilic nature facilitates efficient cellular uptake and distribution to target tissues, while its metabolic stability ensures prolonged therapeutic effects.

In addition to its therapeutic applications, 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile has been investigated for its utility as a probe molecule in biochemical assays. The bromomethyl group can be used to label proteins or nucleic acids, enabling researchers to study molecular interactions and signaling pathways with high precision. This application has significant implications for understanding disease mechanisms and developing diagnostic tools.

The synthesis of 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile has been optimized through various synthetic routes, ensuring high yields and purity levels. One common approach involves the sequential functionalization of a pyridine core using selective reagents and conditions. For example, the introduction of the bromomethyl group can be achieved through bromination reactions, while the trifluoromethoxy substituent can be introduced via electrophilic substitution or nucleophilic displacement reactions. These synthetic strategies provide chemists with flexible methods to access this valuable building block.

The safety profile of 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile has been evaluated in preclinical studies, demonstrating low toxicity and good tolerability at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety assessments are essential before advancing to clinical trials. Researchers continue to monitor potential side effects and optimize dosing regimens to ensure patient safety.

In conclusion, 4-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361708-01-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research efforts are expected to further elucidate its potential and expand its utility in both academic and industrial settings.

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